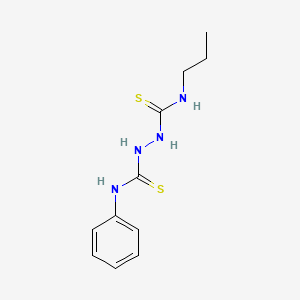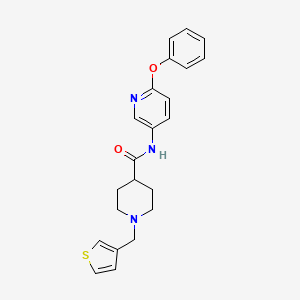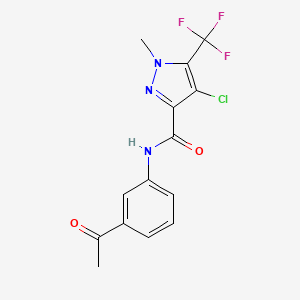
5-(1H-indol-3-ylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-3-ylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as indolylmaleimide, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole derivatives and has a pyrimidine ring structure. Indolylmaleimide has been found to have various biological activities, including protein kinase C (PKC) inhibition, anti-tumor, anti-inflammatory, and anti-viral effects.
Scientific Research Applications
Indolylmaleimide has been extensively used in scientific research, particularly in the field of pharmacology. It has been found to be a potent inhibitor of PKC, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Indolylmaleimide has been used to study the role of PKC in these processes and to develop PKC inhibitors for the treatment of various diseases.
Indolylmaleimide has also been found to have anti-tumor properties. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Indolylmaleimide has also been used to study the mechanism of action of other anti-tumor drugs and to develop new anti-tumor drugs.
Mechanism of Action
Indolylmaleimide inhibits PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of PKC substrates and leads to the inhibition of downstream signaling pathways. Indolylmaleimide has also been found to inhibit other kinases, such as glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
Indolylmaleimide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Indolylmaleimide has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Indolylmaleimide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. Indolylmaleimide is also relatively stable and easy to synthesize, which makes it readily available for research purposes.
However, there are also limitations to the use of 5-(1H-indol-3-ylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide in lab experiments. It has been found to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Indolylmaleimide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 5-(1H-indol-3-ylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide. One direction is to develop more potent and selective PKC inhibitors based on the structure of 5-(1H-indol-3-ylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide. Another direction is to explore the anti-tumor properties of 5-(1H-indol-3-ylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide and to develop new anti-tumor drugs based on its structure. Additionally, the use of 5-(1H-indol-3-ylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide in combination with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the off-target effects of 5-(1H-indol-3-ylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide on other kinases could be further investigated to better understand its mechanism of action.
Synthesis Methods
Indolylmaleimide can be synthesized by reacting indole-3-carboxaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization and dehydration to form the pyrimidine ring. The yield of this reaction is typically around 50-60%.
properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-17-15(10-12-11-20-16-9-5-4-8-14(12)16)18(24)22(19(25)21-17)13-6-2-1-3-7-13/h1-11,24H,(H,21,23,25)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTOSJGJZZPSIP-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(allyloxy)-3,5-diiodobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5965115.png)
![1-{3-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5965128.png)
![1-(3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5965130.png)
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5965138.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5965153.png)



![3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5965188.png)
![2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5965195.png)

![6-oxo-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboximidamide](/img/structure/B5965208.png)

